4-Epidocetaxel

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

4-Epidocetaxel (CAS 153381-68-1) is the pharmacopoeia-mandated C-7 epimeric impurity of docetaxel. Its stereochemical inversion fundamentally alters chromatographic behavior—generic taxane reference materials cannot substitute. Without authenticated 4-epidocetaxel, USP system suitability mixture preparation and compendial impurity limit testing (NMT 1.0%) are impossible. It is the definitive standard for HPLC peak identification, method validation, and cross-referencing EP Impurity C in global regulatory submissions. Secure certified, high-purity material with full characterization.

Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
CAS No. 153381-68-1
Cat. No. B601182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epidocetaxel
CAS153381-68-1
Synonyms(2b,5b,7a,10b,13a)-4-Acetoxy-13-(((2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl)oxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl Benzoate
Molecular FormulaC43H53NO14
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
InChIKeyZDZOTLJHXYCWBA-MQOKZWAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

4-Epidocetaxel (CAS 153381-68-1): Identity and Regulatory Classification for Scientific Procurement


4-Epidocetaxel (CAS 153381-68-1, also known as 7-epi-docetaxel or Docetaxel EP Impurity C) is a stereoisomer of the antineoplastic taxane docetaxel, characterized by inversion of stereochemistry at the C-7 hydroxyl position [1]. It is a semi-synthetic derivative of the taxane family with molecular formula C43H53NO14 and a molecular weight of 807.88 g/mol [2]. As an epimeric impurity of docetaxel, it is formally designated in the European Pharmacopoeia as Docetaxel Impurity C and is subject to strict quantitative limits in both drug substance and finished pharmaceutical products [3].

4-Epidocetaxel Procurement: Why In-Class Taxane Analogs Cannot Be Interchanged


Despite sharing the core taxane scaffold with docetaxel, 4-epidocetaxel cannot be substituted for docetaxel or other taxane analogs in either analytical or biological applications. The C-7 stereochemical inversion fundamentally alters chromatographic behavior, requiring this compound as a discrete reference standard for HPLC and LC-MS method validation [1]. Pharmacologically, epimerization at this position reduces in vivo antitumor effectiveness relative to docetaxel, meaning that biological assays using 4-epidocetaxel as a docetaxel surrogate would yield non-representative results . Furthermore, USP and EP monographs mandate quantitation of this specific epimer as a discrete impurity with defined acceptance criteria—generic taxane reference materials lack the stereochemical identity required for compendial compliance [2].

4-Epidocetaxel (7-epi-Docetaxel): Comparator-Based Quantitative Differentiation Evidence


USP Monograph Acceptance Criteria: 4-Epidocetaxel Limit in Docetaxel Injection

4-Epidocetaxel is regulated as a discrete specified impurity in docetaxel injection formulations. The USP monograph for Docetaxel Injection was revised to widen the acceptance limit from NMT 0.5% to NMT 1.0% to align with FDA-approved specifications [1]. The total impurities limit remains unchanged, indicating that 4-epidocetaxel is one of the few impurities with a specifically defined individual limit rather than being subsumed under a general unspecified impurities threshold [1]. This regulatory specificity establishes 4-epidocetaxel as a mandatory reference standard for release testing of docetaxel injection products.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

In Vitro Anticancer Activity: 4-Epidocetaxel Compared to Docetaxel

4-Epidocetaxel exhibits in vitro anticancer effects comparable to docetaxel, as demonstrated in multiple studies . The compound binds to microtubules and stabilizes them against depolymerization via a mechanism analogous to docetaxel . However, the in vivo antitumor effectiveness of 4-epidocetaxel has been reported as inferior to that of docetaxel , indicating that the C-7 epimerization does not fully abrogate microtubule-binding activity but introduces pharmacokinetic or pharmacodynamic limitations that manifest only in whole-organism systems.

Cancer Pharmacology Microtubule Inhibition In Vitro Cytotoxicity

Structural Differentiation: C-7 Stereochemical Inversion vs. Docetaxel

4-Epidocetaxel differs from docetaxel by inversion of stereochemistry at the C-7 hydroxyl position, classifying it as a 7-epimer of docetaxel [1]. This stereochemical alteration has been definitively established using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy [2]. The 7-epi docetaxel impurity (Impurity III) was identified alongside other process-related impurities in crude docetaxel, confirming its occurrence as a process-related impurity rather than a degradation product [2]. The specific stereochemical identity is further validated by the compound's defined stereocenters (11 defined stereocentres) and unique InChIKey (ZDZOTLJHXYCWBA-MQOKZWAMSA-N) [3].

Stereochemistry Epimer Identification Analytical Method Development

Chromatographic Differentiation: Relative Retention Time in USP System Suitability

4-Epidocetaxel exhibits distinct chromatographic behavior in compendial HPLC methods for docetaxel analysis. The compound is included in the USP Docetaxel System Suitability Mixture, which contains approximately 96% docetaxel and approximately 3.9% total of four specified impurities including 4-epidocetaxel [1]. This mixture is used to verify chromatographic resolution and system performance prior to sample analysis. The relative retention time of 4-epidocetaxel is approximately 1.13 relative to the docetaxel peak under USP conditions [2], a parameter critical for peak identification and integration accuracy.

HPLC Method Validation System Suitability Pharmaceutical Analysis

Differential Cytotoxicity: 4-Epidocetaxel vs. Docetaxel in Leukemia Cells

Epimerization at the C-7 position leads to measurable reduction in cytotoxic efficacy against specific cancer cell types. One study found that 7-epi-docetaxel (4-epidocetaxel) is less cytotoxic to leukemia cells than docetaxel, demonstrating that the stereochemical alteration at C-7 directly translates to reduced antineoplastic potency in this hematological malignancy model . This finding is consistent with the broader observation that the 7-epimer exhibits reduced in vivo antitumor effectiveness relative to docetaxel, despite comparable in vitro activity in some solid tumor cell line assays .

Leukemia Pharmacology Structure-Activity Relationship Epimer Impact

4-Epidocetaxel: Evidence-Backed Procurement and Application Scenarios


USP/EP Compendial Release Testing for Docetaxel Drug Products

4-Epidocetaxel is mandated as a reference standard for organic impurities testing in docetaxel injection per USP monograph requirements, with a defined acceptance limit of NMT 1.0% (previously NMT 0.5%) [1]. Quality control laboratories performing USP-compliant batch release testing must procure authenticated 4-epidocetaxel reference material to quantify this specified impurity accurately. The compound is also designated as Docetaxel EP Impurity C in the European Pharmacopoeia, with comparable requirements for identification and quantitation via HPLC and LC-MS [2].

HPLC Method Development and System Suitability Verification

4-Epidocetaxel is an essential component of the USP Docetaxel System Suitability Mixture, comprising part of the approximately 3.9% total impurity fraction alongside 6-oxodocetaxel, O-BOC N-pyruvyl docetaxel, and 4-epi-6-oxodocetaxel [1]. The compound's relative retention time of approximately 1.13 relative to docetaxel provides a critical benchmark for chromatographic resolution verification [2]. Analytical development scientists rely on certified 4-epidocetaxel reference standards to establish peak identification, validate method specificity, and ensure consistent system performance across instruments and laboratories.

Process Impurity Investigation and Synthetic Route Optimization

4-Epidocetaxel (7-epi docetaxel, Impurity III) has been characterized as a process-related impurity in crude docetaxel drug substance, as established by 1D and 2D NMR spectroscopy [1]. Its formation is linked to epimerization of taxane-related compounds during synthesis [1]. Process chemists and CMC teams procure 4-epidocetaxel reference standards to monitor epimerization during reaction optimization, establish control strategies for C-7 stereochemical integrity, and generate impurity fate-and-purge data for regulatory submissions. The ability to directly epimerize docetaxel to 7-epi-docetaxel using Ag₂O catalyst in DMF provides a synthetic route for reference standard preparation [2].

Pharmacopoeial Nomenclature Cross-Referencing and Regulatory Dossier Preparation

4-Epidocetaxel serves as a critical reference point for aligning USP and EP impurity nomenclature in regulatory submissions. The compound is identified as 4-epidocetaxel in the USP monograph and as 7-epidocetaxel (Docetaxel Impurity C) in the EP monograph—both designations refer to the identical CAS 153381-68-1 substance [1]. Regulatory affairs professionals and CMC authors procure this reference standard to ensure accurate cross-referencing of impurity specifications across compendial frameworks, facilitating global marketing applications and addressing queries from health authorities regarding impurity identity and control.

Quote Request

Request a Quote for 4-Epidocetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.